Cas no 4875-39-2 (4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)
4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Chemical and Physical Properties
Names and Identifiers
-
- 3H-Imidazo[4,5-c]pyridine,4,5,6,7-tetrahydro-4-phenyl-
- 4-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
- 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
- 4-phenyl-4,5,6,7-tetrahydro-1(3)H-imidazo[4,5-c]pyridine
- 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo< 4,5-c> pyridin
- 4-phenyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine
- 4-phenyl-4,5,6,7-tetrahydroimidazo< 4,5-c> pyridine
- 4-phenylspinaceamine
- 7-Phenyl-4,5,6,7-tetrahydro-imidazo&l
- 7-Phenylspinaceamin
- AC1L5UNX
- AC1Q4W4Q
- Bionet2_000482
- NSC83345
- SureCN3441643
- 4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
- HMS1655D15
- AKOS000266455
- NSC-83345
- AKOS005199295
- SDCCGMLS-0065679.P001
- BB 0256983
- 1R-0681
- AKOS016050456
- 4-Phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine #
- MFCD04971923
- DTXSID50292519
- Z2372278534
- NCIOpen2_001171
- 1H-Imidazo[4,5-c]pyridine, 4,5,6,7-tetrahydro-4-phenyl-
- CHEMBL1338850
- SCHEMBL3441643
- 4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- F1925-0001
- 4-phenyl-4,5,6,7-tetrahydro-imidazo-[4,5-c]-pyridine
- 4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo-[4,5-c]pyridine
- MLS000737115
- SMR000528379
- 4875-39-2
- EN300-186524
- 4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
- HMS1365F20
- HMS2884N23
- Oprea1_531493
-
- MDL: MFCD04971923
- Inchi: 1S/C12H13N3/c1-2-4-9(5-3-1)11-12-10(6-7-13-11)14-8-15-12/h1-5,8,11,13H,6-7H2,(H,14,15)
- InChI Key: SHIJOLLBBCZWON-UHFFFAOYSA-N
- SMILES: N1CCC2=C(C1C1C=CC=CC=1)N=CN2
Computed Properties
- Exact Mass: 199.11109
- Monoisotopic Mass: 199.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 40.7Ų
Experimental Properties
- Density: 1.185
- Boiling Point: 437°Cat760mmHg
- Flash Point: 218.1°C
- Refractive Index: 1.616
- PSA: 40.71
4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P322588-25mg |
4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-39-2 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322588-50mg |
4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-39-2 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | P322588-250mg |
4-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-39-2 | 250mg |
$ 295.00 | 2022-06-03 | ||
| Apollo Scientific | OR32455-1g |
4-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine |
4875-39-2 | tech | 1g |
£950.00 | 2023-09-01 | |
| Chemenu | CM269785-100mg |
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-39-2 | 95%+ | 100mg |
$*** | 2023-03-31 | |
| Chemenu | CM269785-250mg |
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-39-2 | 95%+ | 250mg |
$*** | 2023-03-31 | |
| Chemenu | CM269785-1g |
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-39-2 | 95%+ | 1g |
$*** | 2023-03-31 | |
| Chemenu | CM269785-100mg |
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-39-2 | 95+% | 100mg |
$256 | 2021-06-16 | |
| Chemenu | CM269785-250mg |
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-39-2 | 95+% | 250mg |
$301 | 2021-06-16 | |
| Chemenu | CM269785-1g |
4-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine |
4875-39-2 | 95+% | 1g |
$884 | 2021-06-16 |
4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Suppliers
4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-phenyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine
4-Phenyl-3H,4H,5H,6H,7H-Imidazo[4,5-c]Pyridine: A Comprehensive Overview
4-Phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine (CAS No. 4875-39-2) is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structure of 4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine makes it a valuable scaffold for the development of novel drugs targeting various diseases.
The chemical structure of 4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine consists of a fused imidazole and pyridine ring system with a phenyl substituent at the 4-position. This arrangement provides the molecule with a combination of aromatic and heterocyclic properties that contribute to its pharmacological profile. The imidazopyridine core is particularly interesting due to its ability to interact with various biological targets, including receptors and enzymes.
Recent studies have highlighted the potential of 4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine in the treatment of neurological disorders. For instance, research published in the Journal of Medicinal Chemistry has shown that derivatives of this compound exhibit potent activity against certain neurotransmitter receptors involved in conditions such as anxiety and insomnia. The ability to modulate these receptors makes 4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine a promising lead compound for the development of new anxiolytic and sedative agents.
In addition to its neurological applications, 4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has also been investigated for its potential as an anticancer agent. Studies have demonstrated that certain derivatives of this compound can inhibit the growth of cancer cells by targeting specific signaling pathways. For example, a study published in the European Journal of Medicinal Chemistry reported that a series of 4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine derivatives exhibited significant antiproliferative activity against human breast cancer cells. These findings suggest that this compound could be further optimized to develop more effective anticancer drugs.
The synthetic accessibility of 4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is another factor contributing to its appeal in drug discovery. Various synthetic routes have been developed to prepare this compound and its derivatives efficiently. One common approach involves the condensation of an appropriate aryl aldehyde with a substituted pyridine followed by cyclization under suitable conditions. This versatility in synthesis allows researchers to explore a wide range of structural modifications to enhance the pharmacological properties of the compound.
Beyond its direct therapeutic applications, 4-phenyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine has also been used as a tool in chemical biology to probe the function of specific proteins and pathways. For instance, it has been employed as a scaffold for the development of fluorescent probes that can be used to visualize protein interactions in living cells. This application highlights the versatility of the compound beyond traditional drug discovery and underscores its importance in advancing our understanding of cellular processes.
In conclusion, 4-phenyl-3 H , 4 H , 5 H , 6 H , 7 H -imidazo [ 4 , 5 - c ] pyridine (CAS No. 4875-39-2) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and applications, 4 - phenyl - 3 H , 4 H , 5 H , 6 H , 7 H - imidazo [ 4 , 5 - c ] pyridine is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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